molecular formula C25H20Cl6O9 B14170270 Benzoic acid, 3,6-dichloro-2-methoxy-, mixt. with (2,4-dichlorophenoxy)acetic acid and 2-(2,4-dichlorophenoxy)propanoic acid CAS No. 73432-74-3

Benzoic acid, 3,6-dichloro-2-methoxy-, mixt. with (2,4-dichlorophenoxy)acetic acid and 2-(2,4-dichlorophenoxy)propanoic acid

Cat. No.: B14170270
CAS No.: 73432-74-3
M. Wt: 677.1 g/mol
InChI Key: RAMWCYZHAGRMAH-UHFFFAOYSA-N
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Description

Benzoic acid, 3,6-dichloro-2-methoxy-, mixt. with (2,4-dichlorophenoxy)acetic acid and 2-(2,4-dichlorophenoxy)propanoic acid is a complex mixture of three distinct chemical compounds. Each of these compounds has unique properties and applications, making the mixture valuable in various scientific and industrial fields. The mixture is often used in herbicides and other agricultural chemicals due to its effectiveness in controlling unwanted plant growth.

Preparation Methods

Synthetic Routes and Reaction Conditions:

  • Benzoic acid, 3,6-dichloro-2-methoxy-:
    • This compound, also known as Dicamba, is synthesized through the chlorination of 2-methoxybenzoic acid. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride.
    • Reaction conditions: The reaction is carried out at elevated temperatures, usually around 50-60°C, to ensure complete chlorination.
  • (2,4-dichlorophenoxy)acetic acid:
    • This compound is synthesized by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
    • Reaction conditions: The reaction is typically conducted at room temperature, and the product is purified through recrystallization.
  • 2-(2,4-dichlorophenoxy)propanoic acid:
    • This compound is synthesized by reacting 2,4-dichlorophenol with propanoic acid in the presence of a base such as potassium hydroxide.
    • Reaction conditions: The reaction is carried out at elevated temperatures, around 70-80°C, and the product is purified through distillation.
Industrial Production Methods:
  • The industrial production of these compounds involves large-scale chemical reactors where the reactions are carried out under controlled conditions to ensure high yield and purity. The products are then mixed in specific ratios to create the final mixture.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:
    • These compounds can undergo oxidation reactions, where they are converted into their corresponding carboxylic acids or other oxidized forms.
    • Common reagents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
  • Reduction:
    • Reduction reactions can convert these compounds into their corresponding alcohols or other reduced forms.
    • Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
  • Substitution:
    • These compounds can undergo substitution reactions, where one or more of the chlorine atoms are replaced by other functional groups.
    • Common reagents: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products Formed:
  • The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of benzoic acid, 3,6-dichloro-2-methoxy- can yield 3,6-dichloro-2-methoxybenzoic acid, while reduction can yield 3,6-dichloro-2-methoxybenzyl alcohol.

Scientific Research Applications

Chemistry:

  • These compounds are used as intermediates in the synthesis of various organic molecules. They are also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology:
  • In biological research, these compounds are used to study the effects of herbicides on plant growth and development. They are also used in experiments to understand the biochemical pathways involved in plant hormone regulation.
Medicine:
  • While these compounds are primarily used in agriculture, they have potential applications in medicine. For example, derivatives of these compounds are being investigated for their potential use as anti-cancer agents.
Industry:
  • In the industrial sector, these compounds are used in the formulation of herbicides and pesticides. They are also used in the production of various chemicals and materials.

Mechanism of Action

  • The mechanism of action of these compounds involves the inhibition of specific enzymes and pathways in plants. For example, benzoic acid, 3,6-dichloro-2-methoxy- inhibits the enzyme auxin, which is essential for plant growth and development. This inhibition leads to uncontrolled growth and eventually the death of the plant.

Comparison with Similar Compounds

Similar Compounds:

  • Benzoic acid, 2,6-dichloro-:
    • Similar in structure but lacks the methoxy group, making it less effective as a herbicide.
  • Benzoic acid, 2,5-dichloro-3-hydroxy-6-methoxy-:
    • Similar in structure but has a hydroxy group, which alters its chemical properties and effectiveness.
  • Benzoic acid, 3-methoxy-:
    • Lacks the chlorine atoms, making it less effective as a herbicide.
Uniqueness:
  • The unique combination of chlorine and methoxy groups in benzoic acid, 3,6-dichloro-2-methoxy- makes it highly effective as a herbicide. The mixture with (2,4-dichlorophenoxy)acetic acid and 2-(2,4-dichlorophenoxy)propanoic acid enhances its effectiveness by targeting multiple pathways in plants, leading to more efficient weed control.

This detailed article provides a comprehensive overview of the compound “Benzoic acid, 3,6-dichloro-2-methoxy-, mixt. with (2,4-dichlorophenoxy)acetic acid and 2-(2,4-dichlorophenoxy)propanoic acid”, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.

Properties

CAS No.

73432-74-3

Molecular Formula

C25H20Cl6O9

Molecular Weight

677.1 g/mol

IUPAC Name

3,6-dichloro-2-methoxybenzoic acid;2-(2,4-dichlorophenoxy)acetic acid;2-(2,4-dichlorophenoxy)propanoic acid

InChI

InChI=1S/C9H8Cl2O3.2C8H6Cl2O3/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;1-13-7-5(10)3-2-4(9)6(7)8(11)12;9-5-1-2-7(6(10)3-5)13-4-8(11)12/h2-5H,1H3,(H,12,13);2-3H,1H3,(H,11,12);1-3H,4H2,(H,11,12)

InChI Key

RAMWCYZHAGRMAH-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.COC1=C(C=CC(=C1C(=O)O)Cl)Cl.C1=CC(=C(C=C1Cl)Cl)OCC(=O)O

Origin of Product

United States

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